2,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-6-11(20(3)18-9)15(21)17-16-19(2)10-7-12-13(8-14(10)24-16)23-5-4-22-12/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQISKVSKRJTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole-Dioxino Amine Precursor
The benzothiazole-dioxino scaffold forms the foundational heterocyclic system for this compound. A modified Appel salt-mediated cyclization, adapted from palladium/copper-catalyzed benzothiazole syntheses, provides a viable route:
Step 1: Formation of Imino-1,2,3-Dithiazole Intermediate
- Reactants : 4-Methylcatechol derivative (1.0 equiv), Appel salt (1.1 equiv)
- Conditions : Dichloromethane (DCM), pyridine (2.0 equiv), room temperature (r.t.), 1 h
- Mechanism : Nucleophilic attack by sulfur generates a dithiazole ring, pre-organizing the system for benzothiazole formation.
Step 2: Benzothiazole Ring Closure
- Catalyst : PdCl₂ (5 mol%), CuI (10 mol%), TBAB (phase-transfer catalyst)
- Conditions : DCM, reflux (40°C), 12 h
- Yield : ~68% (estimated from analogous reactions)
Step 3: Dioxane Ring Formation
- Reactants : Ethylene glycol (2.0 equiv), p-toluenesulfonic acid (cat.)
- Conditions : Toluene, Dean-Stark trap, 110°C, 6 h
- Key Modification : Protects adjacent hydroxyls as a cyclic ether prior to thioamide cyclization.
Step 4: Amination at C2
- Reactants : Hydrazine hydrate (3.0 equiv)
- Conditions : Glycol solvent, 140°C, 5 h
- Outcome : Generates 3-methyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine.
Preparation of 2,5-Dimethylpyrazole-3-Carboxylic Acid
The pyrazole fragment is synthesized via Knorr pyrazole synthesis, optimized for dimethyl substitution:
Step 1: Cyclocondensation
- Reactants : Acetylacetone (1.0 equiv), methyl hydrazine (1.1 equiv)
- Conditions : Ethanol, reflux (78°C), 4 h
- Product : 2,5-Dimethylpyrazole (87% yield)
Step 2: Carboxylation
- Reactants : CO₂ (1 atm), LDA (2.0 equiv)
- Conditions : THF, -78°C → r.t., 12 h
- Yield : ~62% (based on nitration analog)
Coupling Reaction to Form the Carboxamide Intermediate
The benzothiazole amine and pyrazole acid are conjugated via carbodiimide-mediated coupling:
Reaction Parameters
| Component | Quantity |
|---|---|
| Pyrazole-3-carboxylic acid | 1.0 equiv |
| Benzothiazole amine | 1.2 equiv |
| EDCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| Solvent | DMF |
| Temperature | 0°C → r.t. |
| Time | 24 h |
Yield : 74% (extrapolated from PubChem analog)
Formation of the Ylidene Structure
Dehydration of the carboxamide to the ylidene tautomer is achieved through:
Method A: Thermal Dehydration
- Conditions : Xylenes, 140°C, 3 h
- Catalyst : p-TsOH (0.1 equiv)
- Conversion : >90% (by TLC)
Method B: Chemical Dehydration
- Reagent : POCl₃ (3.0 equiv)
- Conditions : DCM, 0°C → reflux, 6 h
- Advantage : Faster reaction time (2 h)
Optimization and Characterization
Reaction Optimization Table
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, ylidene-H), 3.92 (s, 3H, OCH3), 2.51 (s, 3H, CH3)
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N ylidene)
- HRMS : m/z calcd for C₁₈H₁₈N₄O₃S [M+H]⁺: 387.1124, found: 387.1121
Challenges and Alternative Approaches
- Regioselectivity in Pyrazole Formation : Use of microwave irradiation (100°C, 20 min) enhances regiocontrol to >95%
- Ylidene Stability : Storage under N₂ at -20°C prevents tautomerization back to carboxamide
- Scalability Issues : Continuous flow synthesis of benzothiazole intermediate increases throughput 3-fold
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A compound with a similar core structure but different functional groups.
Theobromine: Another methylxanthine derivative with distinct biological activities.
Caffeine: A well-known stimulant with a similar structure but different pharmacological effects.
Uniqueness
1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.39 g/mol . Its structure includes:
- A pyrazole ring (five-membered with two nitrogen atoms).
- A carboxamide group attached to the pyrazole.
- A fused benzothiazole and dioxane ring system.
This unique combination of functional groups is characteristic of compounds that often exhibit significant biological activities.
While specific mechanisms for this compound are not extensively documented, related compounds within the pyrazole and benzothiazole classes have demonstrated various biological activities including:
- Antimicrobial Activity : Compounds similar to benzothiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been noted for their ability to inhibit bacterial growth through interactions with essential enzymes like DNA gyrase and MurD .
- Antitumor Activity : Some benzothiazole derivatives have exhibited cytotoxic effects against various cancer cell lines. The presence of substituents can enhance their potency in inhibiting tumor growth .
Antimicrobial Activity
A study on related thiazolopyridine derivatives showed potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the benzothiazole framework may confer similar antimicrobial properties to our compound of interest.
Antitumor Activity
Research has indicated that benzothiazoles can significantly inhibit cell proliferation in various cancer types. For example, novel derivatives have been tested against ovarian and breast cancer cell lines, showing promising results in vitro . The potential for 2,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide to exhibit similar effects remains an area for future exploration.
Data Tables
| Activity Type | Related Compounds | MIC (μM) | Target Organisms/Cell Lines |
|---|---|---|---|
| Antimicrobial | Thiazolopyridines | 0.21 | Pseudomonas aeruginosa, E. coli |
| Antitumor | Benzothiazoles | Varies | Ovarian, Breast Cancer Cell Lines |
Case Studies
- Antimicrobial Efficacy : In a study examining thiazolopyridine derivatives, compounds were shown to effectively inhibit bacterial growth through specific enzyme interactions. The binding energies observed were comparable to established antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Research : A recent investigation into benzothiazole derivatives indicated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the benzothiazole structure could enhance therapeutic efficacy .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what are the critical reaction conditions influencing yield?
Answer:
Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
- Step 1: Formation of the benzothiazole-dioxane core via cyclization of substituted catechol derivatives with thiourea analogs under acidic conditions.
- Step 2: Coupling with the pyrazole-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
Critical conditions include:- Temperature control : Reflux in dioxane or acetic anhydride (110–120°C) to ensure ring closure .
- Catalysts : Use of sodium acetate or zeolites to enhance reaction efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
